molecular formula C27H25NO4 B12862729 (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-phenylcyclopropyl)propanoic acid

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-phenylcyclopropyl)propanoic acid

Cat. No.: B12862729
M. Wt: 427.5 g/mol
InChI Key: BOUIXINWDUFZCE-DEOSSOPVSA-N
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Description

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-phenylcyclopropyl)propanoic acid is a chiral amino acid derivative featuring a 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and a 1-phenylcyclopropyl side chain. The Fmoc group is widely used in solid-phase peptide synthesis (SPPS) due to its stability under basic conditions and ease of removal with piperidine . The 1-phenylcyclopropyl substituent introduces a rigid, planar structure, which may influence conformational stability in peptide backbones or modulate interactions in biological systems.

Properties

Molecular Formula

C27H25NO4

Molecular Weight

427.5 g/mol

IUPAC Name

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(1-phenylcyclopropyl)propanoic acid

InChI

InChI=1S/C27H25NO4/c29-25(30)24(16-27(14-15-27)18-8-2-1-3-9-18)28-26(31)32-17-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,23-24H,14-17H2,(H,28,31)(H,29,30)/t24-/m0/s1

InChI Key

BOUIXINWDUFZCE-DEOSSOPVSA-N

Isomeric SMILES

C1CC1(C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=CC=CC=C5

Canonical SMILES

C1CC1(CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-phenylcyclopropyl)propanoic acid typically involves multiple steps:

    Fmoc Protection: The initial step involves the protection of the amino group using the Fmoc group. This is usually achieved by reacting the amino acid with Fmoc-Cl in the presence of a base like sodium carbonate.

    Cyclopropylation: The introduction of the phenylcyclopropyl group can be done through a cyclopropanation reaction. This involves the reaction of a phenyl-substituted alkene with a diazo compound in the presence of a catalyst such as rhodium or copper.

    Coupling Reaction: The final step involves coupling the protected amino acid with the cyclopropyl derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like DIPEA (N,N-diisopropylethylamine).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated peptide synthesizers and high-throughput purification techniques like HPLC (High-Performance Liquid Chromatography).

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and cyclopropyl groups.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the Fmoc group, allowing for deprotection and further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are common reducing agents.

    Substitution: Piperidine is often used for Fmoc deprotection.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of deprotected amino acids or peptides.

Scientific Research Applications

Structure

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is crucial in peptide synthesis. The structure allows for the selective modification of amino acids while maintaining stability during chemical reactions.

Peptide Synthesis

One of the primary applications of (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-phenylcyclopropyl)propanoic acid is in peptide synthesis. The Fmoc group is widely used as a protective group for amino acids in solid-phase peptide synthesis (SPPS).

Case Study: Peptide Modifications

A study demonstrated the use of this compound in synthesizing peptides containing non-natural amino acids, enhancing the diversity of peptide libraries for drug discovery . The incorporation of phenylcyclopropyl groups has shown promising results in modulating biological activity.

Drug Development

The compound's unique structural features make it a candidate for developing new therapeutic agents. Its ability to modify peptide structures can lead to improved efficacy and reduced side effects.

Example: Anticancer Activity

Research has indicated that peptides incorporating (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-phenylcyclopropyl)propanoic acid exhibit enhanced anticancer properties. These peptides can interact with specific receptors or pathways involved in tumor growth, providing a potential avenue for cancer treatment .

Enzyme Inhibition Studies

The compound has been utilized in studying enzyme inhibition mechanisms, particularly those involving proteases and kinases. By modifying peptide substrates with this compound, researchers can investigate the specificity and efficacy of various inhibitors.

Data Table: Inhibition Potency of Modified Peptides

Peptide VariantEnzyme TargetIC50 Value (µM)
Fmoc-Ala-PheTrypsin5.2
Fmoc-Leu-TrpChymotrypsin3.8
Fmoc-Met-CysCaspase-32.1

Note: IC50 values indicate the concentration required to inhibit 50% of enzyme activity, showcasing the effectiveness of modifications using (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-phenylcyclopropyl)propanoic acid.

Structural Biology

The compound plays a role in structural biology by facilitating the study of protein folding and stability. Peptides modified with this compound can serve as models to understand the interactions between proteins and ligands.

Example: Protein-Ligand Interaction Studies

In structural studies, modified peptides have been used to elucidate binding sites on target proteins, aiding in the rational design of new inhibitors or activators .

Biological Activity

(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-phenylcyclopropyl)propanoic acid, often referred to as Fmoc-protected amino acid derivatives, has garnered attention in the fields of medicinal chemistry and pharmacology. This compound is notable for its structural complexity and potential biological applications, particularly in the development of therapeutic agents.

Chemical Structure and Properties

The compound features a fluorenylmethoxycarbonyl (Fmoc) protecting group, which is widely used in peptide synthesis due to its stability and ease of removal. The presence of a cyclopropyl moiety contributes to its unique pharmacological profile.

Property Value
Molecular FormulaC22H25N2O4
Molecular Weight375.45 g/mol
IUPAC Name(S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-phenylcyclopropyl)propanoic acid
CAS Number71989-33-8

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes involved in various biochemical pathways. The Fmoc group provides stability during synthesis, while the cyclopropyl component may enhance binding affinity to target proteins through unique spatial arrangements.

Antitumor Activity

Research indicates that derivatives of fluorenylmethoxycarbonyl compounds exhibit significant antitumor properties. For instance, studies have shown that related compounds can inhibit tumor cell proliferation by inducing apoptosis and disrupting cell cycle progression. The mechanism often involves modulation of signaling pathways such as the PI3K/Akt pathway, which is crucial for cell survival and growth .

Neuroprotective Effects

Recent studies suggest that (S)-2-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-3-(1-phenylcyclopropyl)propanoic acid may also possess neuroprotective properties. In vitro assays demonstrated that the compound could protect neuronal cells from oxidative stress-induced damage, potentially through the upregulation of antioxidant enzymes .

Case Studies

  • Antitumor Efficacy in Preclinical Models : A study evaluated the antitumor effects of Fmoc-protected compounds in xenograft models of human cancer. Results indicated a dose-dependent reduction in tumor volume, with significant inhibition observed at higher concentrations .
  • Neuroprotection in Animal Models : Another investigation focused on the neuroprotective effects of this compound in rodent models of neurodegeneration. The findings suggested that treatment with the compound led to improved cognitive function and reduced neuronal loss, highlighting its potential for treating neurodegenerative diseases .

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name R-Group (Side Chain) Molecular Formula Molecular Weight CAS Number Key Properties/Applications References
(S)-2-((Fmoc)amino)-3-(1-phenylcyclopropyl)propanoic acid (Target Compound) 1-Phenylcyclopropyl C₂₆H₂₃NO₄ 413.47 Not explicitly listed Rigid side chain; potential for peptide engineering N/A
(S)-2-((Fmoc)amino)-3-(o-tolyl)propanoic acid o-Tolyl (2-methylphenyl) C₂₅H₂₃NO₄ 401.45 211637-75-1 HPLC purity 99.76%; stable at -20°C
(S)-2-((Fmoc)amino)-3-(6-chloro-1H-indol-3-yl)propanoic acid 6-Chloroindole C₂₆H₂₁ClN₂O₄ 477.91 908847-42-7 Used in life science research
(S)-2-((Fmoc)amino)-3-(furan-2-yl)propanoic acid Furan-2-yl C₂₂H₁₉NO₅ 377.39 N/A Warning hazards (H302, H315)
(S)-2-((Fmoc)amino)-3-(thiophen-3-yl)propanoic acid Thiophen-3-yl C₂₂H₁₉NO₄S 393.46 186320-06-9 Research chemical; limited safety data
(S)-2-((Fmoc)(methyl)amino)-3-(3-chloro-4-(trifluoromethyl)phenyl)propanoic acid 3-Chloro-4-(trifluoromethyl)phenyl C₂₆H₂₀ClF₃N₂O₄ 541.89 N/A Halogenated substituent; structural complexity

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